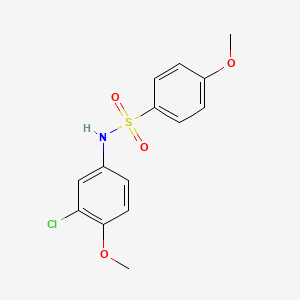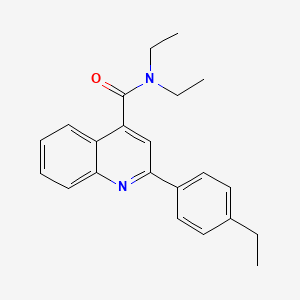
N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide, commonly known as CMMS, is a sulfonamide derivative that has been widely used in scientific research applications. CMMS is a chemical compound that has been synthesized for its potential therapeutic properties, and it has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of CMMS is not fully understood. It is believed to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins, which are essential for the growth and survival of microorganisms and cancer cells. CMMS has also been found to inhibit the activity of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
CMMS has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. CMMS has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been found to have anti-inflammatory activity and reduce the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
CMMS has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and has a long shelf life. CMMS has been found to have low toxicity and is safe for use in lab experiments. However, CMMS has some limitations for lab experiments. It is not water-soluble and requires organic solvents for dissolution. CMMS is also sensitive to light and heat, which can affect its stability and activity.
将来の方向性
There are several future directions for the use of CMMS in scientific research. CMMS has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and inflammatory diseases. Further research is needed to fully understand the mechanism of action of CMMS and its potential therapeutic properties. In addition, new derivatives of CMMS can be synthesized and tested for their potential therapeutic properties. CMMS can also be used in combination with other drugs to enhance their therapeutic efficacy.
合成法
CMMS can be synthesized using a straightforward two-step process. The first step involves the reaction of 3-chloro-4-methoxyaniline with sodium hydroxide to form 3-chloro-4-methoxyphenol. The second step involves the reaction of 3-chloro-4-methoxyphenol with benzenesulfonyl chloride to form CMMS. The yield of CMMS can be improved by using different solvents and reaction conditions.
科学的研究の応用
CMMS has been widely used in scientific research applications due to its potential therapeutic properties. It has been found to have antibacterial, antifungal, antiviral, and anti-inflammatory activities. CMMS has also been found to inhibit the growth of cancer cells and induce apoptosis. It has been used in the development of new drugs for the treatment of various diseases, including cancer, infectious diseases, and inflammatory diseases.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4S/c1-19-11-4-6-12(7-5-11)21(17,18)16-10-3-8-14(20-2)13(15)9-10/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTPGEJFHOKXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5803339.png)
![2-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B5803344.png)

![4-[(cyclopropylcarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5803355.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5803359.png)
![4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinecarbaldehyde](/img/structure/B5803366.png)
![N'-[(1-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide](/img/structure/B5803387.png)
![2-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5803392.png)
![3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803394.png)


![N-(2-fluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5803420.png)
![7-(3,4-dichlorophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5803428.png)